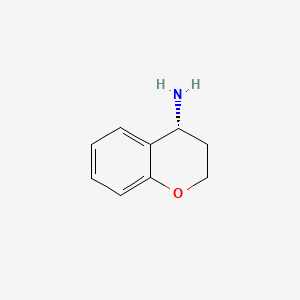

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine

描述

The compound (4R)-3,4-dihydro-2H-1-benzopyran-4-amine is a derivative of the 2H-1-benzopyran class, which is characterized by a benzene ring fused to a pyran ring. The specific structure of this compound includes an amine group at the fourth position, which can be involved in various chemical reactions and may contribute to biological activity. While the papers provided do not directly discuss this exact compound, they do provide insights into the synthesis, molecular structure, and reactivity of closely related benzopyran derivatives.

Synthesis Analysis

The synthesis of benzopyran derivatives can be achieved through various methods. For instance, the ultrasound-mediated condensation of amine with dehydroacetic acid is described as a facile and efficient approach for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives . This method offers advantages such as simple work-up procedures, shorter reaction times, and higher yields. Similarly, the synthesis of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans with antihypertensive activity is achieved through a series of chemical reactions, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives is crucial for their chemical and biological properties. For example, the crystallographic study of Schiff bases derived from 4-acetyl-2,4-dihydro-5-methyl-2-(4′-methylphenyl)-3H-pyrazol-3-one reveals that these ligands exist in the amine-one tautomeric form in the solid state . This suggests that the molecular geometry of benzopyran derivatives can significantly influence their reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzopyran derivatives can undergo various chemical reactions. The reaction of 4-dicyanomethylene-2-phenyl-4H-1-benzopyran with primary amines under mild conditions leads to the formation of imino derivatives, which can be further hydrolyzed to pyridin-5-ones . These reactions demonstrate the reactivity of the benzopyran core and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure. For instance, the title compound in paper shows that the benzopyran fused-ring system is approximately coplanar, and the bromobenzene ring is almost perpendicular to it. This arrangement can affect the compound's physical properties, such as solubility and melting point, as well as its chemical reactivity. The supramolecular layers formed in the crystal are sustained by hydrogen bonds, which are essential for the stability and interactions of the compound .

科学研究应用

- Phytopathogenic Fungi Research

- Summary of Application : This compound has been used in the design and synthesis of novel strobilurins analogues, which are tested against various phytopathogenic fungi .

- Methods of Application : The compound is synthesized and then tested against various phytopathogenic fungi. The exact experimental procedures and technical details are not specified in the source .

- Results or Outcomes : The results of these tests are not provided in the source .

-

- Summary of Application : Hydrogels are composed of three-dimensional structures with a hydrated polymeric network. They have superabsorbent properties which can be controlled by varying the concentration, temperature, pH, etc. of the external stimuli environment . The compound could potentially be used in the synthesis of these hydrogels.

- Methods of Application : The exact experimental procedures and technical details are not specified in the source .

- Results or Outcomes : The results of these tests are not provided in the source .

-

- Summary of Application : Layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions with high industrial and academic importance . The compound could potentially be used in the synthesis of these LDHs.

- Methods of Application : The exact experimental procedures and technical details are not specified in the source .

- Results or Outcomes : The results of these tests are not provided in the source .

-

- Summary of Application : Hydrogels are composed of three-dimensional structures with a hydrated polymeric network. They have superabsorbent properties which can be controlled by varying the concentration, temperature, pH, etc. of the external stimuli environment . The compound could potentially be used in the synthesis of these hydrogels for biomedical applications such as tissue engineering, drug delivery, diagnostics, imaging, and optics .

- Methods of Application : The exact experimental procedures and technical details are not specified in the source .

- Results or Outcomes : The results of these tests are not provided in the source .

-

- Summary of Application : Hydrogels have been extensively researched for environmental applications . The compound could potentially be used in the synthesis of these hydrogels for environmental applications .

- Methods of Application : The exact experimental procedures and technical details are not specified in the source .

- Results or Outcomes : The results of these tests are not provided in the source .

属性

IUPAC Name |

(4R)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFMNJNNXWKOC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315593 | |

| Record name | (R)-Chroman-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine | |

CAS RN |

210488-55-4 | |

| Record name | (R)-Chroman-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210488-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Chroman-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)